molecular formula C7H11ClN2O2S B1383417 (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride CAS No. 1795188-95-2

(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B1383417
CAS No.: 1795188-95-2
M. Wt: 222.69 g/mol
InChI Key: GYWHQFRQCDSMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.7 g/mol . This compound is a derivative of pyridine, featuring a methanesulfonyl group attached to the pyridine ring and an amine group attached to the methylene carbon.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloropyridine as the starting material.

  • Methanesulfonylation: The pyridine ring is subjected to methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine .

  • Amination: The resulting methanesulfonylpyridine is then reacted with methylamine to introduce the amine group.

  • Hydrochloride Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield.

Chemical Reactions Analysis

(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide .

  • Reduction: The methanesulfonyl group can be reduced to a methylthio group .

  • Substitution Reactions: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like sodium borohydride .

  • Substitution: Using electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: from oxidation.

  • Methylthiopyridine: from reduction.

  • Various substituted amine derivatives from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride: is unique due to its specific structural features. Similar compounds include:

  • Pyridine derivatives: Other pyridine-based compounds with different substituents.

  • Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different heterocycles.

  • Amine derivatives: Other amine-containing compounds with varying functional groups.

These compounds differ in their reactivity, biological activity, and applications, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(3-methylsulfonylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWHQFRQCDSMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Methanesulfonylpyridin-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.